molecular formula C7H14Cl3NS B3230378 N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine CAS No. 13029-21-5

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine

Cat. No.: B3230378
CAS No.: 13029-21-5
M. Wt: 250.6 g/mol
InChI Key: MDULUVWGUIXLQO-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine is a chemical compound with the molecular formula C7H14Cl3NS and a molar mass of 250.62 g/mol . It is known for its unique chemical structure, which includes a trichloromethyl group attached to a thiohydroxylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine involves several steps. One common method includes the reaction of trichloromethyl sulfenyl chloride with diisopropylamine under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamides and related compounds.

    Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biochemical probe.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the molecular targets .

Comparison with Similar Compounds

N,N-Diisopropyl-S-(trichloromethyl)thiohydroxylamine can be compared with other similar compounds, such as:

This compound is unique due to its trichloromethyl group, which imparts distinctive chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-propan-2-yl-N-(trichloromethylsulfanyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl3NS/c1-5(2)11(6(3)4)12-7(8,9)10/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULUVWGUIXLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)SC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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